Sodium ascorbyl phosphate
Overview
Description
Sodium Ascorbyl Phosphate (SAP) is a stable, water-soluble form of vitamin C. It’s made by combining ascorbic acid with a phosphate and a salt. These compounds work with enzymes in the skin to split the ingredient and release pure ascorbic acid, which is the most researched form of vitamin C . SAP functions as an antioxidant on and within the skin. When used in higher amounts, it can be effective for brightening a dull skin tone, smoothing wrinkles, visibly firming skin, and reducing discolorations .
Synthesis Analysis
SAP is synthesized from ascorbic acid through a chemical reaction known as phosphorylation. During phosphorylation, ascorbic acid is combined with sodium and phosphate compounds under controlled conditions to form SAP . The method does not use any organic solvent, and has the advantages of simple technique, short reaction time, environmental safety, high product purity, and high stability .
Chemical Reactions Analysis
SAP provides a constant delivery of vitamin C into the skin. They also mediate an antioxidant action to act as a free radical scavenger . In cosmetic formulations, SAP is used as an active and stable precursor of vitamin C that is readily absorbed into the skin with a hydrating effect .
Physical And Chemical Properties Analysis
SAP is a white or pale yellow powder . It is water-soluble . The pH of a 1% solution in water is typically around 8.0 to 10.0 . It is stable in solution as well as in the solid state .
Scientific Research Applications
Topical Microemulsions : SAP is a hydrophilic derivative of ascorbic acid used in cosmetic and pharmaceutical preparations for its antioxidant action. It's stable in both oil-in-water (o/w) and water-in-oil (w/o) microemulsions, making it suitable for topical applications. The presence of thickening agents and the location of SAP in the microemulsion influence its release profiles (Spiclin, Homar, Zupancic-valant, & Gašperlin, 2003).
Skin Melanin and Erythema Reduction : SAP, combined with ascorbyl palmitate, has shown significant effects in reducing skin melanin and erythema. This property makes it beneficial for treating pigmentation disorders and dermatitis (Khan, Akhtar, Khan, Arshad, Naeem, Sohail, Ali, Rasool, & Nawaz, 2016).
Stability in Topical Preparations : Studies on the stability of SAP in microemulsions for topical use revealed that it's significantly more stable than ascorbyl palmitate, making it a preferred ingredient in topical formulations (Spiclin, Gašperlin, & Kmetec, 2001).
UV-induced Free Radical Scavenging : SAP has been effective against free radical formation in the skin induced by ultraviolet (UV) exposure, demonstrating its potential as a protective agent against UV-related skin damage (Jurkovic, Šentjurc, Kristl, Pečar, & Gašperlin, 2004).
Water-Glycerol System Stability : The stability of SAP in water-glycerol systems is influenced by factors like temperature and pH. This knowledge is crucial for optimizing its formulations (Dong, Zhang, Wei, & Dang, 2020).
Collagen Synthesis in Dermal Fibroblasts : SAP has shown the ability to stimulate collagen synthesis in dermal fibroblasts, supporting its use in skincare products aimed at enhancing skin health and appearance (Geesin, Gordon, & Berg, 1993).
Osteoblast Viability and Differentiation : SAP does not affect preosteoblast cell viability and positively influences their differentiation, making it a potential agent for bone tissue formation and periodontal healing (Okajima, Martinez, Pinheiro, Fonseca Silva, & Demasi, 2020).
Future Directions
SAP is a versatile form of vitamin C in cosmetics, offering benefits in terms of antioxidants, reducing spots, and improving skin brightness and texture . Considering that many topical formulations contain simple vitamin C, it is suggested that future studies may contribute to the development of more stable formulations with a combination of vitamin C derivatives to enhance their cosmetic benefits .
properties
IUPAC Name |
trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWOAFMPXPHEJ-OFBPEYICSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014965 | |
Record name | Sodium ascorbyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ascorbyl phosphate | |
CAS RN |
66170-10-3 | |
Record name | Sodium ascorbyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium ascorbyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601014965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Ascorbic acid, 2-(dihydrogen phosphate), sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ASCORBYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/836SJG51DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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